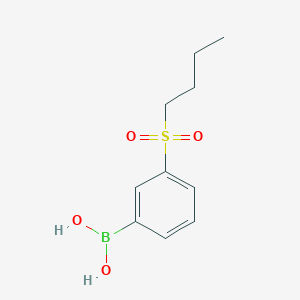

3-(Butane-1-sulfonyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Butane-1-sulfonyl)phenylboronic acid, also known as BPSB, is a boronic acid derivative that has gained significant attention in the field of chemical and biological research. BPSB is a white solid that is soluble in polar solvents such as water and methanol. It has a molecular weight of 291.24 g/mol and a melting point of 133-136°C. BPSB has been reported to exhibit various biological activities, making it a potential candidate for drug discovery and development.

Aplicaciones Científicas De Investigación

Enrichment of Cis-Diol Containing Molecules

3-(Butane-1-sulfonyl)phenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins. The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various samples .

Diagnostic Applications

The compound’s ability to form reversible complexes with polyols, such as sugars, makes it valuable in diagnostic applications. It serves as a molecular basis for analytical methods, particularly in the detection and interaction with sialic acid, which is a new class of molecular targets .

Therapeutic Applications

In therapeutics, 3-(Butane-1-sulfonyl)phenylboronic acid is used for drug delivery applications. Its unique chemistry allows for the development of PBA-based strategies that can be employed in targeted drug delivery systems .

Sensing and Imaging

The pH-responsive nature of phenylboronic acid derivatives is exploited in the fields of sensing and imaging. The reversible covalent reaction with cis-diol groups under varying pH conditions provides a mechanism for developing pH-responsive materials .

Separation Techniques

Phenylboronic acid-functionalized materials are used in separation techniques. They are incorporated into organic polymer particles, silica spheres, magnetic materials, and monolithic columns to facilitate the selective enrichment and separation of target molecules from complex mixtures .

Reactive Extraction

The boron affinity function of phenylboronic acid derivatives, including 3-(Butane-1-sulfonyl)phenylboronic acid , is applied in reactive extraction processes. This method is particularly effective in separating low concentration products that possess dihydroxy groups, enhancing the efficiency of the extraction process .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-(Butane-1-sulfonyl)phenylboronic acid is a type of organoboron compound Organoboron compounds are generally used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of 3-(Butane-1-sulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.

Pharmacokinetics

The compound is reported to have high gi absorption and low bbb permeability . These properties can impact the bioavailability of the compound.

Result of Action

As an organoboron compound, it likely participates in the formation of carbon-carbon bonds , which are fundamental to the structure of many organic molecules.

Action Environment

The action of 3-(Butane-1-sulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can act effectively in a variety of chemical environments.

Propiedades

IUPAC Name |

(3-butylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQYWQPISLBONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butane-1-sulfonyl)phenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)